1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine

Description

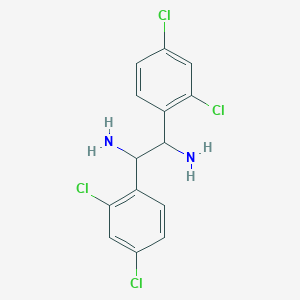

1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine is a diamine derivative featuring two 2,4-dichlorophenyl substituents attached to an ethane-1,2-diamine backbone. The 2,4-dichloro substitution introduces steric hindrance and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to monosubstituted or methoxy analogs.

Properties

IUPAC Name |

1,2-bis(2,4-dichlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl4N2/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,13-14H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVDOQZLEYUGHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(C2=C(C=C(C=C2)Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408479 | |

| Record name | 1,2-bis(2,4-dichlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-20-9 | |

| Record name | 1,2-bis(2,4-dichlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(2,4-DICHLOROPHENYL)-1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Condensation of 2,4-Dichlorobenzaldehyde with Ethylenediamine

The most common and straightforward method involves the condensation reaction between 2,4-dichlorobenzaldehyde and ethylenediamine. This reaction typically proceeds via the formation of an imine intermediate (Schiff base), which can subsequently be reduced to the corresponding diamine.

-

- Solvent: Ethanol or methanol is commonly used as the reaction medium.

- Temperature: Ambient to reflux conditions depending on the scale and desired rate.

- Time: Several hours (typically 3–6 hours) to ensure complete condensation.

- Workup: The product is isolated by filtration or extraction, followed by recrystallization to enhance purity.

-

- Nucleophilic attack of the primary amine group of ethylenediamine on the aldehyde carbonyl carbon.

- Formation of an imine (Schiff base) intermediate.

- Reduction of the imine to the diamine, often using reducing agents such as sodium borohydride or catalytic hydrogenation.

-

- High selectivity for the diamine product.

- Mild reaction conditions.

- Straightforward purification.

-

- Requires careful control of stoichiometry to avoid polymerization or side reactions.

- Reduction step may require additional reagents and purification.

Stepwise Synthesis via Imine Formation and Reduction

An alternative approach involves isolating the bis-imine intermediate before reduction:

Step 1: Formation of N,N'-(ethane-1,2-diyl)bis(1-(2,4-dichlorophenyl)methanimine) by reacting ethylenediamine with 2 equivalents of 2,4-dichlorobenzaldehyde in ethanol at room temperature. This step yields a crystalline bis-imine compound with high yield (around 85–88%).

Step 2: Reduction of the bis-imine to the diamine using reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions.

This two-step method allows for better control over the purity and characterization of intermediates and final products.

Industrial Scale Synthesis

On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:

- Reactor Setup: Large-scale batch reactors with temperature control and stirring.

- Solvent Use: Ethanol or methanol, sometimes mixed with water to facilitate crystallization.

- Reaction Monitoring: Continuous monitoring of pH, temperature, and reaction progress via HPLC or GC.

- Purification: Recrystallization or solvent washing to remove impurities.

- Yield: Typically optimized to exceed 90% with purity above 98%.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Ethanol, Methanol | Solubility and reaction rate |

| Temperature | 20–80 °C | Higher temperature increases rate but may cause side reactions |

| Molar Ratio | 1:1 to 1:2 (ethylenediamine:aldehyde) | Excess aldehyde favors complete imine formation |

| Reaction Time | 3–6 hours | Ensures complete conversion |

| Reducing Agent | Sodium borohydride, catalytic hydrogenation | Efficient reduction of imine to diamine |

| Purification Method | Recrystallization from ethanol/water | Enhances purity and yield |

Research Findings and Analytical Data

- Yields: Reported yields for the bis-imine intermediate are typically 85–88%, with final diamine yields reaching 90% or higher after reduction and purification.

- Purity: High purity (>98%) is achievable through recrystallization and careful control of reaction conditions.

- Characterization: The intermediates and final products are characterized by melting point determination, IR spectroscopy (imine C=N stretch around 1640 cm⁻¹ for intermediates), and NMR spectroscopy (1H and 13C NMR confirming substitution patterns and diamine formation).

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Condensation + Reduction | Condensation of aldehyde + ethylenediamine, then reduction | Simple, mild conditions | Requires reducing agent step | 85–90 | >98 |

| Stepwise Imine Isolation + Reduction | Isolate bis-imine, then reduce | Better control, high purity | Additional isolation step | 85–88 (imine), 90+ (final) | >98 |

| Industrial Batch Synthesis | Optimized large-scale reaction | High yield, scalable | Requires process control | >90 | >98 |

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Properties

- 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (C₁₄H₁₄Cl₂N₂): The para-chloro groups are electron-withdrawing, reducing electron density on the aromatic ring and increasing acidity of adjacent protons. This compound has a molecular weight of 281.18 g/mol and is used in metal coordination and antimicrobial studies .

Methoxy vs. Chloro Substituents

- 1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (C₁₆H₂₀N₂O₂, MW 296.34 g/mol): Methoxy groups are electron-donating, enhancing solubility in polar solvents and altering coordination behavior. This compound is employed as a chiral ligand in asymmetric catalysis .

Data Table: Key Properties of Ethane-1,2-diamine Derivatives

Research Findings and Trends

- Biological Activity: Chlorophenyl groups enhance lipophilicity, improving membrane permeability in antimicrobial or antiparasitic applications. For example, ferrocenyl derivatives exhibit activity against Trypanosoma parasites .

- Stereochemical Diversity : The ethane-1,2-diamine backbone supports the formation of stereoisomers, as seen in platinum complexes, which could be exploited in enantioselective synthesis .

Biological Activity

1,2-Bis(2,4-dichlorophenyl)ethane-1,2-diamine (commonly referred to as the compound) is an organic compound characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12Cl4N. The compound features two dichlorophenyl groups attached to an ethane backbone containing two amine groups. This structure suggests a high potential for biological interaction due to the presence of multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C14H12Cl4N |

| Molecular Weight | 305.06 g/mol |

| Functional Groups | Amine, Dichlorophenyl |

| Potential Applications | Antimicrobial, Anticancer |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been shown to interact with various microbial enzymes and receptors, potentially disrupting vital cellular processes. Research indicates that it may inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the anticancer properties of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that the compound accelerates apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM . Additionally, animal studies have shown that it can suppress tumor growth in mice models when administered at specific dosages .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may modulate cellular signaling pathways or directly inhibit specific enzymes involved in cell proliferation and survival. The presence of dichlorophenyl groups may enhance its binding affinity to biological targets such as receptors and enzymes.

Study on Antimicrobial Activity

In a controlled study involving various bacterial strains (e.g., E. coli and S. aureus), this compound was tested for its minimum inhibitory concentration (MIC). Results showed that the compound had an MIC range of 10-20 µg/mL against these strains, indicating potent antimicrobial activity.

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of the compound in vivo using a murine model with induced tumors. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.